molecular formula C12H6N2O8SSr2 B1681769 Strontium ranelate CAS No. 135459-87-9

Strontium ranelate

Numéro de catalogue B1681769
Numéro CAS: 135459-87-9
Poids moléculaire: 513.5 g/mol
Clé InChI: XXUZFRDUEGQHOV-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Strontium ranelate is a dual action bone agent (DABA). It inhibits bone resorption and stimulates bone formation, inhibiting osteoclast differentiation while activating gene expression in osteoblasts .


Synthesis Analysis

Strontium ranelate has been applied in preventative treatment approaches due to the biological functions of the trace element strontium (Sr) . Strontium ranelate enhances DNA synthesis by three- to fourfold in preosteoblastic cells .


Molecular Structure Analysis

Strontium ranelate has a molecular formula of CHNOSSr and an average mass of 513.490 Da .


Chemical Reactions Analysis

Strontium ranelate is highly susceptible to acidic hydrolysis, oxidation, and thermal impact, with alkaline environment and UV irradiation having only a negligible effect on the degradation of strontium ranelate .


Physical And Chemical Properties Analysis

Strontium ranelate is a mineral and classified as a natural health product ingredient. It is found in licensed natural health products in various salt forms, including strontium citrate, strontium lactate, and strontium gluconate .

Applications De Recherche Scientifique

Osteoporosis Treatment

Strontium ranelate is widely recognized for its effectiveness in treating osteoporosis. It has been shown to significantly reduce the risk of spine and hip fractures in postmenopausal women. A 2021 study reported a 49% reduction in spine fractures after one year of treatment and a 41% decrease in new spine fractures over three years .

Bone Regeneration

Research has indicated that strontium ranelate can enhance bone regeneration, particularly in bone-defect sites. A study involving local administration of formulated strontium ranelate suggested a higher level of bone regeneration compared to other experimental groups .

Bone Tissue Mineral Density

Various formulations of strontium, including strontium ranelate, have been investigated for their impact on bone tissue mineral density (TMD). Studies confirm that strontium administration can increase TMD and strontium content in bones .

Anti-osteoporosis Drug Effects

Strontium ranelate functions as an anti-osteoporosis drug by promoting bone formation and inhibiting bone resorption, providing significant clinical benefits .

Bioactive Glasses in Bone Health

Strontium-containing bioactive glasses are promising materials for bone health applications due to the positive impacts of strontium on osteogenesis. Strontium ranelate is used clinically, especially for patients suffering from osteoporosis .

Mécanisme D'action

Target of Action

Strontium ranelate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate has a unique mode of action. It increases the deposition of new bone by stimulating osteoblasts and simultaneously reduces the resorption of bone by inhibiting osteoclasts . This dual action on both osteoblasts and osteoclasts is why it’s often referred to as a “dual action bone agent” (DABA) .

Biochemical Pathways

Strontium ranelate influences several biochemical pathways. It activates pre-osteoblast replication, osteoblast differentiation, and survival, and reduces pre-osteoclast differentiation, osteoclast function, and survival . These effects are mediated at least in part via the calcium-sensing receptor (CaSR) , nuclear factor of activated Tc (NFATc)/Wnt signaling , and modulation of the osteoprotegerin (OPG)/RANKL ratio .

Pharmacokinetics

Strontium ranelate is administered orally. It has a high affinity for bone tissue and is excreted through renal and gastrointestinal routes . The elimination half-life is approximately 60 hours .

Result of Action

The action of strontium ranelate results in improved bone microarchitecture and increased bone mineral density . It enhances the replication of preosteoblastic cells, stimulates the synthesis of collagen and noncollagenic proteins by osteoblasts , and decreases bone resorption . This leads to an increase in bone mass and a decrease in the risk of fractures .

Action Environment

The efficacy of strontium ranelate can be influenced by various environmental factors. For instance, the form of strontium used can affect its impact on bone structure . Additionally, factors such as age, body mass index, smoking habits, and other health conditions can influence the drug’s efficacy and safety .

Safety and Hazards

Strontium ranelate might cause side effects such as stomach pain, diarrhea, and headache in some people. Taking very high doses of strontium by mouth is possibly unsafe. High doses of strontium might damage the bones . It is also associated with an increased risk of myocardial infarction .

Propriétés

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;/q;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUZFRDUEGQHOV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O8SSr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The underlying pathogenesis of osteperosis involves an imbalance between bone resorption and bone formation. Osteoclasts are a kind of differentiated or specialized bone cell that breaks down bone tissue while osteoblasts are another set of differentiated bone cells that synthesize and rebuild bone tissue. When osteoclasts degrade bone tissue faster than the osteoblasts are capable of rebuilding the bone tissue, low or inadequate bone mass density and osteoperosis can resula One of the mechanisms with which strontium ranelate is thought to act is its functionality as an agonist of the extracellular calcium sensing receptors (CaSRs) of osteoblasts and osteoclasts. Ordinary interaction between calcium 2+ divalent cations with mature osteoclast CaSRs is known to induce osteoclast apoptosis. Subsequently, strontium 2+ divalent cations from strontium ranelate use can also bind CaSRs on osteoclasts to induce their apoptosis because of the strontium 2+ cation's close resemeblance to calcium 2+. Contact between extracelluar calcium 2+ and osteoclast CaSRs stimulates the phospholipase C (PLC) dependant breakdown of phosphatidylinositol 4,5-biphosphate (PIP2) into the two secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Whereas the calcium-CaSRs interaction then performs IP3 Adependent translocation of nuclear factor NF-kB from the cytoplasm to the nucleus in mature osteoclasts, strontium-CaSRs interactions involves a DAG-PKC beta II (protein kinase C beta II) signalling pathway for translocating NF-kB from the cytoplasm to the nucleus in an IP3-independent manner. Although the calcium 2+ and strontium 2+ mediated signalling pathways are different, both CaSR interactions induce osteoclast apoptosis and are in fact capable of potentiating each other, leading to enhanced osteoclast apoptosis and decreased bone tissue degradation. At the same time, given the similarity between the calcium 2+ and strontium 2+ cations, strontium 2+ cations from strontium ranelate are seemingly also able to act as an agonist and stimulate the CaSRs on osteoblasts, possibly in tandem with various local osteoblast stimulatory growth factors like transforming growth factor β (TGF β) and/or bone morphogenetic proteins (BMPs), to stimulate cyclic D genes and early oncogenes like c-fos and egr-1 that can mediate the mitogenesis and proliferation of new or more osteoblasts. Moreover, although the involvement of the PLC mediated pathway may be a part of the signalling mechanism in osteoblasts following the stimulation of their CaSRs, this has not yet been fully elucidated. Furthermore, strontium ranelate is also thought to be capable of stimulating osteoblasts to enhance the expression of osteoprotegerin while also concurrently reducing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells. As osteoprotegerin can competitively bind to RANKL as a decoy receptor, which can prevent RANKL from binding to RANK, which is an activity that facilitates the signaling pathway for the differentiation and activaiton of osteoclasts. The subsequent net effect of these actions ultiamtely results in decreased osteoclastogenesis. Moreover, bone biopsies obtained from patients treated with stronatium ranelate in clinical study reveal improvements in intrinsic bone tissue quality and microarchitecutre in ostepoerosis as evidenced by increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness associated with a shift in trabecular structure from rod to plate like configurations compared with control patients. Additionally, strontium from administered strontium ranelate is absorbed onto the crystal surface of treated bones and only slightly substitiutes for calcium in the apatite crystal of newly formed bone. As a result, there is an increased X-ray absorption of strontium as compared to calcium, which can lead to an amplification of bone mineral density (BMD) measurement by dual-proton X-ray absorptiometry. In essence, although strontium ranelate use can increase BMD some of the observations may be overestimations due to skeletal accretion of strontium in strontium ranelate treated patients. Having the ability to both generate more osetoblasts and decrease the number of osteoclasts gives strontium ranelate an apparent dual mechanism of action when used to treat osteoperosis.
Record name Strontium ranelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Strontium ranelate

CAS RN

135459-87-9
Record name Strontium ranelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium ranelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM RANELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04NQ160FRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strontium ranelate
Reactant of Route 2
Strontium ranelate
Reactant of Route 3
Strontium ranelate
Reactant of Route 4
Strontium ranelate
Reactant of Route 5
Strontium ranelate
Reactant of Route 6
Reactant of Route 6
Strontium ranelate

Q & A

Q1: How does strontium ranelate impact bone remodeling?

A: Strontium ranelate exhibits a dual mode of action, simultaneously promoting bone formation and inhibiting bone resorption. [, , , ]

Q2: How does strontium ranelate influence the OPG/RANKL system?

A: Strontium ranelate increases osteoprotegerin (OPG) expression while downregulating RANK ligand (RANKL) expression by osteoblasts. This shift in the OPG/RANKL ratio favors osteoblastogenesis and reduces osteoclast activity. [, ]

Q3: Does strontium ranelate affect bone microarchitecture?

A: Yes, micro-CT analyses of bone biopsies from patients treated with strontium ranelate show improvements in trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness, suggesting a positive impact on bone microarchitecture. [, ]

Q4: What is the molecular formula and weight of strontium ranelate?

A: The molecular formula is C12H6N2O8Sr2, and the molecular weight is 429.87 g/mol. []

Q5: Are there different crystalline forms of strontium ranelate, and how are they characterized?

A: Yes, various crystalline forms of strontium ranelate, such as form H and form K, have been identified. These forms are characterized by their unique physicochemical properties, including X-ray powder diffraction patterns and water content. [, ]

Q6: How stable is strontium ranelate in pharmaceutical formulations?

A: Strontium ranelate can undergo color changes in certain formulations, but the addition of stabilizers, such as citric acid, aspartame, and saccharin sodium, can improve its stability without altering its chemical structure. []

A6: The provided research articles primarily focus on the therapeutic applications of strontium ranelate for osteoporosis and osteoarthritis. There is no information on its catalytic properties.

A6: The provided research articles do not delve into the computational chemistry and modeling aspects of strontium ranelate.

A6: The research primarily focuses on the effects of strontium ranelate itself and does not explore SAR studies involving structural modifications.

A6: Please refer to the answer to Q7.

Q7: What is the bioavailability of strontium ranelate?

A: The absolute bioavailability of strontium ranelate after oral administration is approximately 27% after a 2g dose. []

Q8: How is strontium ranelate absorbed and eliminated from the body?

A: Strontium, being chemically similar to calcium, is absorbed in the gut, incorporated into bone, and eliminated primarily through the kidneys. []

Q9: Does the presence of calcium affect the bioavailability of strontium ranelate?

A: Yes, simultaneous intake of strontium ranelate and calcium significantly reduces the bioavailability of strontium. []

Q10: How long does strontium remain in the skeleton after treatment with strontium ranelate is discontinued?

A: Based on models of strontium kinetics, the skeleton retains approximately 11% of the absorbed strontium 3 years after a single dose. This suggests a long-term retention of strontium in the bone. []

Q11: What effects does strontium ranelate have on osteoblasts in vitro?

A: In vitro studies show that strontium ranelate increases collagen and non-collagenic protein synthesis by mature osteoblast-enriched cells and enhances preosteoblastic cell replication. [, ]

Q12: How does strontium ranelate affect osteoclasts in vitro?

A: Strontium ranelate demonstrates a dose-dependent inhibition of bone resorption activity in isolated rat osteoclasts. It also inhibits preosteoclast differentiation. []

Q13: What are the effects of strontium ranelate on bone mineral density (BMD) in postmenopausal women?

A: Clinical trials show that strontium ranelate, at a dosage of 2 g/day, significantly increases BMD in both the lumbar spine and the femoral neck in postmenopausal women with osteoporosis. [, , , ]

Q14: Does strontium ranelate reduce the risk of fractures?

A: Yes, large clinical trials (SOTI and TROPOS) have demonstrated that strontium ranelate significantly reduces the risk of vertebral and nonvertebral fractures, including hip fractures, in postmenopausal women with osteoporosis. [, , , ]

Q15: Does strontium ranelate benefit men with osteoporosis?

A: Yes, a clinical trial (MALEO) demonstrated that strontium ranelate has similar positive effects on BMD in men with osteoporosis as those observed in postmenopausal women, supporting its use in this patient population. []

Q16: Does strontium ranelate have any effect on osteoarthritis?

A: A clinical trial (SEKOIA) showed that strontium ranelate slows down the radiological progression of knee osteoarthritis and reduces symptoms such as pain and stiffness. [, ]

Q17: Can strontium ranelate be used in combination with vitamin D?

A: Yes, a clinical trial found that a fixed-dose combination of strontium ranelate 2 g/vitamin D3 1000 IU daily effectively corrects vitamin D insufficiency in osteoporotic patients. []

Q18: Does strontium ranelate have any effect on bone pain?

A: Clinical observations suggest that strontium ranelate can alleviate bone pain in patients with osteoporosis, although the pain relief might be gradual. [, ]

Q19: Are there any animal models used to study the effects of strontium ranelate?

A: Yes, researchers have used various animal models, including ovariectomized rats and ligature-induced periodontitis models, to investigate the effects of strontium ranelate on bone health. [, , , ]

A19: The provided research articles do not provide information on specific resistance mechanisms or cross-resistance related to strontium ranelate.

Q20: Are there any cardiac concerns associated with strontium ranelate?

A20: The research focuses on the systemic effects of orally administered strontium ranelate and does not explore targeted drug delivery strategies.

Q21: What are some biomarkers used to monitor the effects of strontium ranelate?

A: Biomarkers such as serum OPG, bone-specific alkaline phosphatase (BALP), cross-linked C-telopeptides (S-CTX), C-terminal propeptide of type I procollagen (PICP), and urine cross-linked N-telopeptide of type I collagen (U-NTX) are used to assess bone formation and resorption activity in response to strontium ranelate treatment. [, ]

Q22: Are there any biomarkers for cartilage degradation used in studies with strontium ranelate?

A: Yes, urinary CTX-II, a marker of cartilage degradation, has been used to assess the potential chondroprotective effects of strontium ranelate in patients with osteoarthritis. []

A22: The research articles mention various analytical methods and techniques used in the studies, including:

  • Dual-energy X-ray absorptiometry (DXA) for measuring bone mineral density []
  • ELISA (enzyme-linked immunosorbent assay) for quantifying serum OPG levels []
  • Radioimmunoassay (RIA) for measuring PICP levels []
  • Micro-computed tomography (micro-CT) for analyzing bone microarchitecture [, ]
  • Histomorphometry for assessing bone structure and cellular activity [, ]

A22: The research articles provided do not focus on the environmental impact or degradation of strontium ranelate.

A22: The provided research articles do not provide specific details on the dissolution rate or solubility of strontium ranelate in various media.

A22: Specific details about the validation of analytical methods used in the research are not provided in the abstracts.

A22: While not explicitly discussed, the research implies adherence to quality control and assurance measures during clinical trials and pharmaceutical development to ensure consistent manufacturing and reliable results.

A22: The research primarily focuses on the skeletal effects of strontium ranelate and does not delve into its immunogenicity or potential immunological responses.

A22: Information on specific drug-transporter interactions with strontium ranelate is not available in the provided research articles.

A22: The research does not provide details on the potential of strontium ranelate to induce or inhibit drug-metabolizing enzymes.

Q23: Is strontium ranelate biocompatible?

A: Studies suggest that strontium ranelate is generally biocompatible, as demonstrated by in vitro studies using human cells and in vivo animal models. []

A23: The research primarily focuses on the pharmaceutical and therapeutic aspects of strontium ranelate and does not address recycling or waste management strategies.

A23: The research highlights the importance of clinical trials, in vitro assays, and animal models as essential tools for investigating the efficacy and safety of strontium ranelate.

Q24: When was strontium ranelate first introduced as a treatment for osteoporosis?

A: Strontium ranelate was approved for the treatment of osteoporosis in Europe in 2004. [, ]

Q25: What were some of the key clinical trials that led to the approval of strontium ranelate?

A: The pivotal clinical trials that demonstrated the efficacy and safety of strontium ranelate for osteoporosis were the SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.